An In-Depth Technical Guide to tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
An In-Depth Technical Guide to tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, physicochemical properties, a plausible synthetic route grounded in established organic chemistry principles, and its burgeoning applications in drug discovery. The core focus is to furnish researchers and drug development professionals with the technical insights necessary to leverage this compound in their scientific endeavors.
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
The quest for novel chemical entities with enhanced therapeutic profiles has led to an increasing interest in three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent rigidity, conformational constraint, and ability to present substituents in well-defined spatial orientations. These features can lead to improved target affinity, selectivity, and pharmacokinetic properties. The diazaspiro[4.5]decane core, in particular, has emerged as a privileged scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology and inflammatory diseases. This guide focuses on a specific derivative, tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, providing a detailed examination of its properties and potential.
Chemical Identity and Physicochemical Properties
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate is a bifunctional molecule featuring a spirocyclic lactam and a Boc-protected amine. This unique combination of functional groups makes it an attractive intermediate for further chemical elaboration.
| Property | Value | Source |
| CAS Number | 886449-72-5 | BOC Sciences[1] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | BOC Sciences[1] |
| Molecular Weight | 254.33 g/mol | BOC Sciences[1] |
| IUPAC Name | tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate | BOC Sciences[1] |
| Predicted LogP | 1.52 | ChemScene[2] |
| Predicted TPSA | 58.64 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 0 | ChemScene[2] |
Note: Some properties are predicted based on computational models.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Reduction of the Nitrile
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To a solution of tert-butyl 4-(cyanomethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate in ethanol, add a catalytic amount of Raney Nickel.
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Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(2-aminoethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate.
Causality Behind Experimental Choices: The reduction of a nitrile to a primary amine is a standard transformation in organic synthesis. Raney Nickel is a common and effective catalyst for this hydrogenation, typically providing high yields under moderate conditions. Ethanol is a suitable solvent that can dissolve the starting material and is compatible with the reaction conditions.
Step 2: Intramolecular Amide Formation (Lactamization)
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Dissolve the crude tert-butyl 4-(2-aminoethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate in a high-boiling point solvent such as toluene or xylene.
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Heat the solution to reflux to promote the intramolecular cyclization. The ethanol byproduct is removed as it is formed.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction mixture and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to afford the final product, tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Causality Behind Experimental Choices: This step is an intramolecular aminolysis of an ester to form a lactam. Heating is necessary to provide the activation energy for the nucleophilic attack of the primary amine onto the ester carbonyl. The use of a high-boiling point solvent facilitates reaching the required temperature for the reaction to proceed at a reasonable rate. This type of cyclization is a common strategy for the synthesis of lactams.
Applications in Drug Discovery and Medicinal Chemistry
The diazaspiro[4.5]decane scaffold is a key structural motif in a number of biologically active molecules. The inherent conformational rigidity of the spirocyclic system can lead to enhanced binding to biological targets.
Kinase Inhibitors
Recent studies have highlighted the potential of diazaspiro[4.5]decan-1-one derivatives as potent and selective dual TYK2/JAK1 inhibitors.[3] These kinases are implicated in the signaling pathways of several cytokines that drive inflammatory and autoimmune diseases. The spirocyclic scaffold can serve as a rigid core to which various functional groups can be appended to optimize potency and selectivity. Derivatives of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate could be synthesized and evaluated as novel kinase inhibitors.
Caption: Workflow for the development of kinase inhibitors.
Scaffolds for Anticancer Agents
The development of novel anticancer agents is a continuous effort in medicinal chemistry. Spirocyclic compounds have shown promise in this area. For example, derivatives of 1-thia-4-azaspiro[4.5]decane have been investigated for their anticancer activity.[2] The unique three-dimensional structure of tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate makes it an attractive starting point for the synthesis of new libraries of compounds to be screened for anticancer properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier before use and handle the compound in a well-ventilated fume hood.
Conclusion
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate represents a valuable and versatile building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. Its bifunctional nature allows for selective modification at two distinct positions, enabling the generation of diverse chemical libraries. The growing body of literature on the biological activities of diazaspiro[4.5]decane derivatives underscores the potential of this scaffold in the development of new therapeutics for a range of diseases. This technical guide provides a foundational understanding of this compound, from its synthesis to its potential applications, to aid researchers in harnessing its capabilities for future innovations in medicinal chemistry.
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